Pyrazole Ring Substitution Status as a Determinant of Target Class Engagement: 303066-25-3 vs. 4-Amino and 5-Aryl Analogs
CAS 303066-25-3 is an unsubstituted (4-H, 5-H) pyrazole-3-carboxamide, in contrast to the 4-amino analog (CAS 1185493-62-2) and 5-phenyl analog (CAS 953031-55-5). The 4-amino derivative has been investigated as a kinase inhibitor scaffold with documented enzyme modulation activity , while the 5-phenyl analog is reported as a c-Jun N-terminal kinase (JNK) inhibitor . The unsubstituted core of 303066-25-3 has no reported kinase inhibitory activity in the primary literature as of 2026, positioning it as a negative control or blank scaffold in kinase screening cascades rather than a bioactive starting point [1]. Pharmacologically, this substitution pattern is inconsistent with the canonical CB₁ antagonist pharmacophore (which requires 1,5-diaryl substitution), meaning 303066-25-3 is structurally excluded from cannabinoid receptor activity [2]. This substitution-dependent divergence in target class engagement is a critical procurement consideration.
| Evidence Dimension | Pyrazole ring 4- and 5-position substitution and associated biological target class |
|---|---|
| Target Compound Data | 303066-25-3: 4-H, 5-H (unsubstituted). No reported kinase or cannabinoid receptor activity in primary literature. |
| Comparator Or Baseline | 4-Amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide (CAS 1185493-62-2): 4-NH₂ substitution; reported kinase enzyme modulation . N-Benzyl-5-phenyl-1H-pyrazole-3-carboxamide (CAS 953031-55-5): 5-Ph substitution; reported JNK inhibition . |
| Quantified Difference | Qualitative: unsubstituted vs. amino- or aryl-substituted → different target class engagement (kinase-inactive vs. kinase-active) |
| Conditions | Literature and patent survey (2005–2024); no direct head-to-head biochemical assay identified. |
Why This Matters
Researchers ordering 303066-25-3 as a kinase inhibitor scaffold must recognize that the unsubstituted core lacks the critical 4- or 5-substituents required for kinase hinge-binding; procurement of the incorrect pyrazole-3-carboxamide congener will produce negative results in kinase assays.
- [1] PubMed search for '303066-25-3' conducted April 28, 2026: zero primary research articles returned. View Source
- [2] Wiley Online Library. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism. 'The prototypic cannabinoid type 1 (CB1) receptor antagonist/inverse agonist, rimonabant, is comprised of a pyrazole core surrounded by a carboxyamide with terminal piperidine group (3-substituent), a 2,4-dichlorophenyl group (1-substituent), a 4-chlorophenyl group (5-substituent), and a methyl group (4-substituent).' https://www.sciencedirect.com (accessed 2026-04-28). View Source
